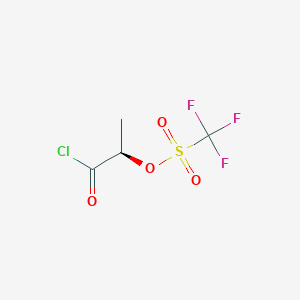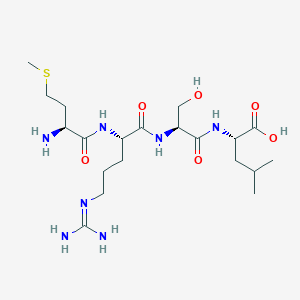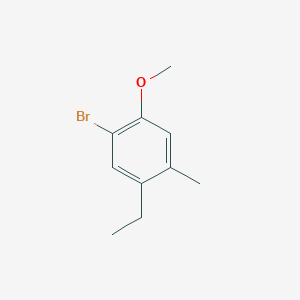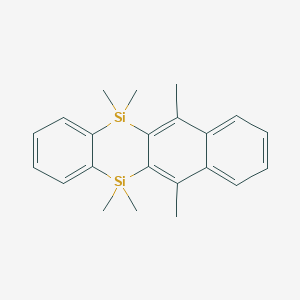
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate is a chemical compound known for its unique reactivity and applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, an oxo group, and a trifluoromethanesulfonate group, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate typically involves the reaction of (2R)-1-chloro-1-oxopropan-2-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The oxo group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Corresponding substituted products (e.g., amides, ethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate involves its reactivity with nucleophiles and electrophiles. The trifluoromethanesulfonate group is a strong leaving group, facilitating substitution reactions. The chloro and oxo groups provide sites for further chemical modifications, enabling the compound to participate in a variety of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-1-Chloro-1-oxopropan-2-yl methanesulfonate
- (2R)-1-Chloro-1-oxopropan-2-yl benzenesulfonate
- (2R)-1-Chloro-1-oxopropan-2-yl toluenesulfonate
Uniqueness
(2R)-1-Chloro-1-oxopropan-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher reactivity and stability compared to other sulfonate derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications where robust and efficient reagents are required.
Propriétés
Numéro CAS |
685141-33-7 |
|---|---|
Formule moléculaire |
C4H4ClF3O4S |
Poids moléculaire |
240.59 g/mol |
Nom IUPAC |
[(2R)-1-chloro-1-oxopropan-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C4H4ClF3O4S/c1-2(3(5)9)12-13(10,11)4(6,7)8/h2H,1H3/t2-/m1/s1 |
Clé InChI |
WCOXICVIDLECDN-UWTATZPHSA-N |
SMILES isomérique |
C[C@H](C(=O)Cl)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
CC(C(=O)Cl)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[2-(Dicyclohexylphosphoryl)phenyl]methylidene}hydroxylamine](/img/structure/B12525779.png)

![Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane](/img/structure/B12525784.png)


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)

![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)

![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)

